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Compound of Interest

Compound Name: Gnetinc

Cat. No.: B15238998 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Gnetin C's performance against other stilbenes, supported by

experimental data. Gnetin C, a resveratrol dimer, has demonstrated significant potential as a

potent anti-cancer agent, particularly in prostate cancer, by targeting key signaling pathways

involved in tumor progression.

Superior Efficacy Compared to Other Stilbenes
Gnetin C has consistently shown more potent anti-cancer effects compared to its monomeric

counterparts, resveratrol and pterostilbene.[1][2][3][4][5][6][7] In preclinical studies, Gnetin C

exhibited superior bioactivity in inhibiting cancer cell proliferation, inducing apoptosis, and

reducing metastatic potential.[1][2][4] Notably, Gnetin C demonstrated comparable or even

greater tumor-inhibitory effects at lower concentrations than resveratrol and pterostilbene.[1][3]

[4]

Mechanism of Action: Targeting the
MTA1/AKT/mTOR Signaling Axis
The primary mechanism of action of Gnetin C involves the inhibition of the Metastasis-

Associated Protein 1 (MTA1)-mediated signaling pathway.[2][8][9][10] MTA1 is a key promoter

of tumor growth and progression. Gnetin C has been shown to downregulate MTA1 expression,

leading to the inactivation of the downstream AKT/mTOR signaling cascade.[2][8][9] This
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inhibition results in decreased cell proliferation, reduced angiogenesis, and induction of

apoptosis in cancer cells.[8][9]

// Nodes Gnetin_C [label="Gnetin C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTA1

[label="MTA1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT",

fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05",

fontcolor="#202124"]; S6K [label="S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1

[label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation",

shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis

[label="Angiogenesis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; ETS2 [label="ETS2", fillcolor="#FBBC05", fontcolor="#202124"]; Notch2

[label="Notch 2", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Gnetin_C -> MTA1 [arrowhead=tee, color="#EA4335"]; MTA1 -> AKT

[color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> S6K [color="#5F6368"]; mTOR

-> _4EBP1 [color="#5F6368"]; S6K -> Proliferation [color="#5F6368"]; _4EBP1 -> Proliferation

[color="#5F6368"]; MTA1 -> CyclinD1 [color="#5F6368"]; CyclinD1 -> Proliferation

[color="#5F6368"]; MTA1 -> Angiogenesis [arrowhead=tee, style=dashed, color="#EA4335"];

MTA1 -> Apoptosis [arrowhead=odot, style=dashed, color="#34A853"]; MTA1 -> ETS2

[color="#5F6368"]; Gnetin_C -> ETS2 [arrowhead=tee, color="#EA4335"]; Gnetin_C -> Notch2

[arrowhead=tee, color="#EA4335"];

} Gnetin C inhibits the MTA1/AKT/mTOR signaling pathway.
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Compound Cell Line IC50 (µM) Reference

Gnetin C DU145 6.6 [11]

PC3M 8.7 [8][11]

Resveratrol DU145 21.8 [11]

PC3M 24.4 [11]

Pterostilbene DU145 14.3 [11]

PC3M 19.0 [11]

Compound Animal Model Dosage
Antitumor
Effects

Reference

Gnetin C
PC3M-Luc

Xenografts
25 mg/kg

Comparable to

Pterostilbene at

50 mg/kg

[3]

PC3M-Luc

Xenografts
50 mg/kg

Most potent

tumor inhibitory

effects

[1][3]

Pterostilbene
PC3M-Luc

Xenografts
50 mg/kg

Delayed tumor

growth
[1][3]

Resveratrol
PC3M-Luc

Xenografts
50 mg/kg

Delayed tumor

growth
[1]

Gnetin C
R26MTA1;

Ptenf/f mice
7 mg/kg

Reduced cell

proliferation and

angiogenesis,

promoted

apoptosis

[8]

Experimental Protocols
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Cell Lines: DU145 and PC3M prostate cancer cells.[1]

Treatment: Cells were treated with Gnetin C, resveratrol, or pterostilbene at concentrations

ranging from 5 to 100 µM for 72 hours.[1]

Analysis: Cell viability was determined as a percentage of vehicle-treated control cells.[1]

Colony Formation Assay
Cell Lines: DU145 and PC3M prostate cancer cells.[1]

Treatment: Cells were treated with 5 µM of Gnetin C, resveratrol, or pterostilbene for 14

days.[1]

Analysis: The number of colonies was quantified to assess the clonogenic survival of the

cancer cells.[1]

In Vivo Xenograft Studies
Animal Model: Male Foxn1nu/nu mice (4–5 weeks old).[11]

Tumor Induction: 1x10^6 PC3M-Luc cells were implanted subcutaneously.[11]

Treatment: Mice were treated with intraperitoneal (i.p.) injections of Gnetin C (25 or 50

mg/kg), resveratrol (50 mg/kg), pterostilbene (50 mg/kg), or a vehicle control.[1][3]

Analysis: Tumor growth was monitored, and at the end of the study, tumors were excised for

analysis of markers for proliferation, angiogenesis, and apoptosis.[1][3]

Click to download full resolution via product page

Conclusion
The available data strongly suggest that Gnetin C is a promising natural compound with potent

anti-cancer properties, particularly in prostate cancer. Its mechanism of action, centered on the

inhibition of the MTA1/AKT/mTOR signaling pathway, provides a clear rationale for its

therapeutic potential. The superior efficacy of Gnetin C compared to resveratrol and
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pterostilbene in preclinical models underscores its potential for further development as a novel

cancer therapeutic. Future clinical trials are warranted to evaluate the safety and efficacy of

Gnetin C in human patients.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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